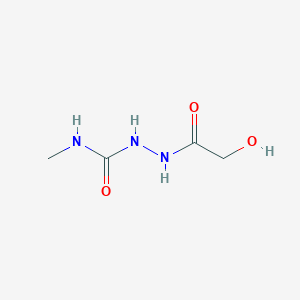

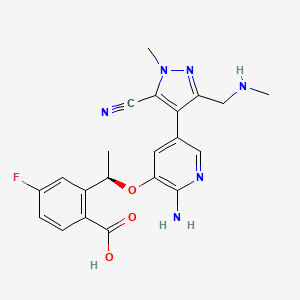

![molecular formula C10H8N4OS2 B1518267 4-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-thiazol-2-amine CAS No. 1155056-02-2](/img/structure/B1518267.png)

4-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-thiazol-2-amine

説明

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthetic route would depend on the desired final product and the available starting materials. It would require careful planning and optimization to ensure high yield and purity .Molecular Structure Analysis

The molecular structure of a compound like this could be determined using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them .Chemical Reactions Analysis

The reactivity of this compound would depend on its molecular structure. The presence of different functional groups means that it could potentially undergo a variety of chemical reactions. For example, the amine group might be able to act as a base or nucleophile, while the oxadiazole ring might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and acidity, would be influenced by its molecular structure. For example, the presence of polar functional groups might increase its solubility in water .科学的研究の応用

Antimicrobial Activity

Thiophene derivatives have been reported to exhibit significant antimicrobial properties . They can be synthesized to target a variety of microbial strains, offering potential as broad-spectrum antibiotics . The presence of the thiophene ring in the compound suggests it may be effective against resistant bacterial strains, making it a candidate for further antimicrobial studies.

Anti-inflammatory and Analgesic Properties

Both thiophene and thiazole derivatives are known to possess anti-inflammatory and analgesic activities . This compound could be explored for its efficacy in reducing inflammation and pain, potentially contributing to the development of new non-steroidal anti-inflammatory drugs (NSAIDs) .

Antitumor and Cytotoxic Effects

The cytotoxic and antitumor potential of thiophene and thiazole derivatives makes them interesting for cancer research. They can be designed to interfere with various stages of tumor development and proliferation. This compound, with its dual heterocyclic system, might be developed into a novel chemotherapeutic agent .

Antioxidant Applications

The oxidative stress response is crucial in many diseases, and antioxidants play a significant role in managing this. Thiophene derivatives have shown promising antioxidant activities , suggesting that this compound could be valuable in research focused on oxidative stress-related conditions .

Antiviral and Antiretroviral Research

Thiazole derivatives have been utilized in the development of antiviral and antiretroviral drugs. Given the structural features of this compound, it could be a scaffold for the synthesis of drugs targeting viral infections, including HIV .

Neuroprotective Uses

Neurodegenerative diseases are a growing concern, and compounds with neuroprotective properties are in high demand. The thiazole ring has been associated with neuroprotective effects , which means this compound could be investigated for its potential benefits in neurodegenerative disease management .

Antihypertensive and Cardiovascular Applications

Thiazole derivatives have been identified with antihypertensive activities . This compound could be explored for its potential use in cardiovascular diseases, possibly offering a new approach to managing high blood pressure and related conditions .

Material Science and Industrial Applications

Apart from medicinal chemistry, thiophene derivatives find applications in material science, such as in the fabrication of light-emitting diodes (LEDs). This compound could be studied for its electrical and photophysical properties, contributing to advancements in electronic materials .

Safety And Hazards

将来の方向性

Future research on this compound could involve further exploration of its synthesis, characterization of its properties, and investigation of its potential biological activity. This could lead to the development of new methods for its synthesis, or new applications in areas such as medicine or materials science .

特性

IUPAC Name |

4-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4OS2/c11-10-12-7(5-17-10)3-8-13-9(14-15-8)6-1-2-16-4-6/h1-2,4-5H,3H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPXTVKJBBZPYEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=NOC(=N2)CC3=CSC(=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-thiazol-2-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(R)-methyl 1-isopropyl-7-(methylsulfonyl)-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B1518202.png)

![3-[9-(3-Bromophenyl)carbazol-3-yl]-9-phenylcarbazole](/img/structure/B1518205.png)

![2-chloro-6-(5-isopropyl-2-methylphenyl)-4-((1R,3r,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1518219.png)

![(R)-methyl 1-isopropyl-7-(methylsulfonyl)-2-(4-(trifluoromethyl)pyrimidin-2-yl)-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B1518225.png)

![2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9-([1,1'-biphenyl]-3-yl)carbazole](/img/structure/B1518236.png)